molecular formula C13H10Cl2N2O B1659560 2-amino-N-(3,4-dichlorophenyl)benzamide CAS No. 65960-74-9

2-amino-N-(3,4-dichlorophenyl)benzamide

Cat. No. B1659560
CAS RN: 65960-74-9
M. Wt: 281.13 g/mol
InChI Key: SYZISNCKPUTVQP-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dichlorophenyl)benzamide, also known as BAY 11-7082, is a synthetic small molecule that has been widely used in scientific research. It is an inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cancer. BAY 11-7082 has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Synthesis and Spectroscopic Properties

One of the significant applications of 2-amino-N-(3,4-dichlorophenyl)benzamide derivatives is in the field of chemical synthesis and spectroscopy. A study highlighted the synthesis of acylthioureas, including derivatives with 3,4-dichlorophenyl groups, which were characterized by elemental analysis, IR, and NMR spectroscopy. These compounds showed potential in developing novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Anticonvulsant Activity

Another application area of similar compounds is in the development of anticonvulsant drugs. A study synthesized and evaluated the anticonvulsant activity of 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which are ameltolide derivatives. These compounds showed superior efficacy to phenytoin in certain seizure models (Lambert, Hamoir, Hermans, & Poupaert, 1995).

NK2 Receptor Antagonism

The compound SR 48968, a derivative with a similar structure, has been identified as a potent and selective non-peptidic antagonist of the NK2 receptor. It is useful for mapping the antagonist binding site of this receptor, indicating its application in receptor studies and drug development (Kersey et al., 1996).

Bactericidal Activity

A series of substituted benzamides demonstrated prospective bactericidal properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This research indicates the potential of these compounds in the development of new antibacterial agents (Zadrazilova et al., 2015).

Crystallography

In the field of crystallography, the conformations and bond parameters of various benzamide derivatives, including N-(3,4-dichlorophenyl)benzamide, have been studied. These investigations enhance the understanding of molecular structures and interactions, which is crucial in the design of pharmacologically active compounds (Gowda et al., 2007).

Neuroleptic Activity

Research into benzamides, including N,N-disubstituted ethylenediamines and pyrrolidine derivatives, has shown their potential as neuroleptics. These studies aid in understanding the structure-activity relationship and developing new treatments for psychosis (Iwanami et al., 1981).

Antispasmodic and Antihypoxic Properties

Benzamides are also being investigated for their antispasmodic and antihypoxic properties, expanding their potential therapeutic applications beyond their known physiological activity (Bakibaev et al., 1994).

properties

IUPAC Name

2-amino-N-(3,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZISNCKPUTVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333057
Record name 2-amino-N-(3,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65960-74-9
Record name 2-amino-N-(3,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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